Comparative Physical Properties: Lower Density and Higher Boiling Point vs. Halogenated Analogs
The physical state and properties of 2-Methoxy-6-(tributylstannyl)pyrazine differ markedly from its common halogenated synthetic precursors, 2-chloro-6-methoxypyrazine and 2-bromo-6-methoxypyrazine. These differences have direct implications for handling, storage, and reaction design. For instance, the target compound exhibits a significantly lower density (1.165 g/mL) compared to the chloro (1.292 g/mL) and bromo (1.6 g/mL) analogs [1]. Furthermore, its predicted boiling point (404.8 °C) is substantially higher than that of the chloro (183.3 °C) and bromo (199.1 °C) analogs, which is consistent with its much higher molecular weight [1].
| Evidence Dimension | Physical Properties (Density, Boiling Point, Storage Temperature) |
|---|---|
| Target Compound Data | Density: 1.165 g/mL at 25 °C; Boiling Point: 404.8±55.0 °C (Predicted); Storage: 2°C to 8°C |
| Comparator Or Baseline | 2-Chloro-6-methoxypyrazine: Density 1.292 g/cm3; Boiling Point 183.3±35.0 °C; Storage: Inert atmosphere, 2-8°C [1]. 2-Bromo-6-methoxypyrazine: Density 1.6 g/cm3; Boiling Point 199.1±35.0 °C; Storage: 2-8°C . |
| Quantified Difference | Density: -9.8% vs. chloro analog; -27.2% vs. bromo analog. Boiling Point: +121% vs. chloro analog; +103% vs. bromo analog. |
| Conditions | Data sourced from vendor technical datasheets and chemical databases; boiling points are predicted values. |
Why This Matters
The lower density and higher boiling point inform solvent selection, distillation feasibility, and overall process safety engineering, differentiating it from halogenated precursors.
- [1] ChemicalBook. 2-Chloro-6-methoxypyrazine. Available at: https://amp.chemicalbook.com View Source
